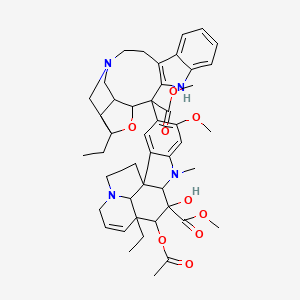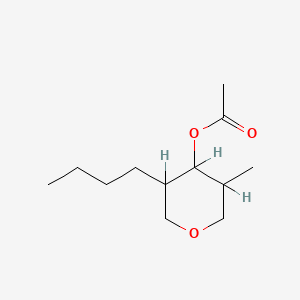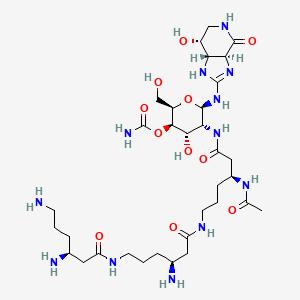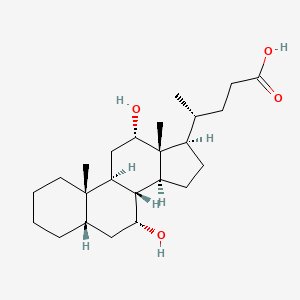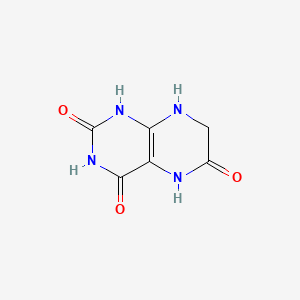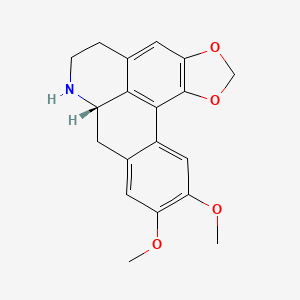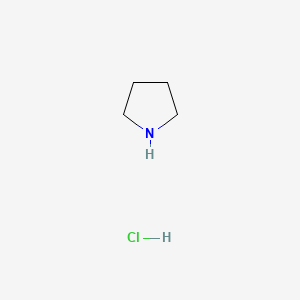
Clorhidrato de pirrolidina
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine and its derivatives often involves catalytic processes or specific chemical reactions that enable the formation of this compound under controlled conditions. For example, the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide as a key step, followed by debenzylation with hydrogen over palladium on carbon (Nechayev et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex and varies depending on the specific compound being analyzed. The structure of pyridine betaine hydrochloride, for example, was determined by X-ray diffraction to be monoclinic, showcasing the detailed geometric configuration of such compounds (Szafran et al., 1997).
Chemical Reactions and Properties
Pyrrolidine compounds participate in a variety of chemical reactions, demonstrating their reactive nature and the ability to form complex structures. For instance, pyrrolidine reacts with aqueous hydrochloric acid to yield a mixture of trans and cis isomers of 2,5-di(pyrrol-2-yl)pyrrolidine, highlighting the stereochemical diversity in pyrrolidine synthesis through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides (Zhao et al., 1997).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. For example, the crystal structure of bis(pyridine betaine) hydrochloride monohydrate reveals the formation of a centrosymmetric dimer featuring a strong hydrogen bond, which is significant for understanding the compound's stability and behavior in different environments (Xiao-ming & Mak, 1990).
Chemical Properties Analysis
The chemical properties of pyrrolidine hydrochloride, such as reactivity, acidity, and basicity, are defined by its molecular structure and functional groups. The reaction mechanism of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions illustrates the compound's catalytic capabilities and the role of its chemical properties in facilitating such reactions (Liu et al., 2014).
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
La pirrolidina es un andamiaje versátil para nuevos compuestos biológicamente activos en el descubrimiento de fármacos . El anillo de pirrolidina de cinco miembros es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficazmente el espacio farmacoforo debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .
Síntesis de otros compuestos
El clorhidrato de pirrolidina se usa comúnmente como reactivo para la síntesis de otros compuestos. Juega un papel crucial en la construcción de diferentes precursores cíclicos o acíclicos, informando la síntesis y las condiciones de reacción .
Catalizador para ciertas reacciones
El this compound también se usa como catalizador para ciertas reacciones. Ayuda en la funcionalización de anillos de pirrolidina preformados, como los derivados de prolina .
Ligando en química de coordinación
En química de coordinación, el this compound se usa como ligando. La estereogenicidad de los carbonos en el anillo de pirrolidina puede conducir a un perfil biológico diferente de los candidatos a fármacos, debido al diferente modo de unión a las proteínas enantioselectivas .
Inhibición enzimática
El this compound actúa como un inhibidor de enzimas. La orientación espacial de los sustituyentes puede influir en la actividad biológica de los compuestos estudiados .
Actividades biológicas
Se ha demostrado que una serie de alcaloides de pirrolidina poseen varias actividades biológicas importantes, que incluyen actividades antioxidante, antiinflamatoria, antibacteriana, antifúngica, antiparasitaria y antihelmíntica, anticancerígena, antihiperglucémica, organoprotectora y neurofarmacológica .
Mecanismo De Acción
- Some pyrrolidine alkaloids have shown antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
- Pyrrolidine hydrochloride can act as a building block in the synthesis of more complex organic compounds. It activates ketones and aldehydes toward nucleophilic addition by forming enamines .
- Pyrrolidine hydrochloride’s effects on biochemical pathways depend on its specific application. For example:
- In drug discovery, pyrrolidine analogs have been investigated for their potential as versatile scaffolds. These compounds can modulate protein mobility and affect biological processes .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Direcciones Futuras
Pyrrolidine and its derivatives continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Análisis Bioquímico
Biochemical Properties
Pyrrolidine, hydrochloride, plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine, hydrochloride, can act as a catalyst in organic synthesis reactions, facilitating the formation of enamines from ketones and aldehydes. This interaction is crucial in the Stork enamine alkylation process, where pyrrolidine, hydrochloride, activates ketones and aldehydes towards nucleophilic addition .
Cellular Effects
Pyrrolidine, hydrochloride, has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine-functionalized nucleoside analogs have been shown to inhibit viral reverse transcriptases and mammalian DNA polymerases, which are essential for nucleotide biosynthesis and DNA replication . This inhibition can lead to the suppression of viral infections and the growth of cancer cells.
Molecular Mechanism
The molecular mechanism of pyrrolidine, hydrochloride, involves its interaction with biomolecules at the molecular level. Pyrrolidine, hydrochloride, can form binding interactions with enzymes, leading to enzyme inhibition or activation. For instance, pyrrolidine derivatives have been shown to inhibit N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of fatty acid ethanolamides . This inhibition can modulate the levels of bioactive lipids, affecting various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrrolidine, hydrochloride, can change over time. The stability and degradation of pyrrolidine, hydrochloride, are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit different biological activities depending on their stability and degradation products . Long-term exposure to pyrrolidine, hydrochloride, in in vitro or in vivo studies can lead to changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of pyrrolidine, hydrochloride, vary with different dosages in animal models. At low doses, pyrrolidine, hydrochloride, can exhibit therapeutic effects, such as antiviral and anticancer activities. At high doses, it can cause toxic or adverse effects. For example, pyrrolidine derivatives have been shown to increase depolarization-stimulated glutamate release in the brain, which may lead to increased seizure susceptibility . Therefore, it is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
Pyrrolidine, hydrochloride, is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, pyrrolidine derivatives can undergo hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated intermediates . These metabolic transformations can affect the bioavailability and activity of pyrrolidine, hydrochloride, in the body.
Transport and Distribution
The transport and distribution of pyrrolidine, hydrochloride, within cells and tissues are mediated by specific transporters and binding proteins. Pyrrolidine, hydrochloride, can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cells, pyrrolidine, hydrochloride, can interact with binding proteins that influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
Pyrrolidine, hydrochloride, exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, pyrrolidine-functionalized nucleoside analogs have been shown to localize in the nucleus, where they inhibit DNA polymerases and interfere with DNA replication . This subcellular localization is crucial for the therapeutic effects of pyrrolidine, hydrochloride, in antiviral and anticancer treatments.
Propiedades
IUPAC Name |
pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-2-4-5-3-1;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZCOCSZQNREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123-75-1 (Parent) | |
| Record name | Pyrrolidine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025150612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00179826 | |
| Record name | Pyrrolidine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25150-61-2 | |
| Record name | Pyrrolidine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25150-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025150612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolidine, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyrrolidine Hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94N92BZG67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does UKCP-110, a pyrrolidine nor-lobelane analog, interact with the vesicular monoamine transporter-2 (VMAT2) and affect methamphetamine self-administration?
A1: UKCP-110 exhibits high potency in inhibiting both [3H]dihydrotetrabenazine binding and [3H]dopamine uptake by interacting with VMAT2. [] This interaction ultimately leads to a decrease in methamphetamine-evoked dopamine release, a crucial mechanism underlying the rewarding effects of methamphetamine, resulting in a reduction of methamphetamine self-administration in rats. []
Q2: How do antiestrogens like nafoxidine hydrochloride, a pyrrolidine-containing compound, impact LH surges and what is the underlying mechanism?
A2: Nafoxidine hydrochloride effectively blocks LH surges induced by estradiol in immature female rats. [] This antagonistic effect is likely due to nafoxidine's ability to bind to estrogen receptors, albeit with lower affinity compared to estradiol, and subsequently interfere with the normal estrogenic signaling pathway. [] Moreover, nafoxidine inhibits the induction of cytoplasmic progestin receptors, which are crucial for progesterone's facilitatory effect on LH surges. []
Q3: Does the antiestrogen nafoxidine hydrochloride exhibit any estrogenic effects on mammary tumor lines?
A3: Interestingly, despite its classification as an antiestrogen, nafoxidine hydrochloride demonstrates estrogenic effects on both hormone-dependent and -independent MXT-3590 mammary tumor lines in mice. [] Both nafoxidine and estradiol cause translocation of the estrogen receptor to the nucleus and elevate cytoplasmic progesterone receptor levels, ultimately leading to partial tumor growth stimulation in the independent line. []
Q4: How does the pyrrolidine derivative, bepridil, impact the cardiovascular system?
A4: Bepridil, classified as a slow channel blocker, exhibits diverse cardiovascular effects. Intravenously, it reduces systemic and coronary vascular resistance, causing a decrease in blood pressure, while minimally affecting cardiac output. [] Intracoronary administration increases coronary blood flow and venous oxygen content while decreasing myocardial oxygen consumption, suggesting a potential improvement in oxygen utilization efficiency. []
Q5: What is the molecular formula and weight of pyrrolidine hydrochloride?
A5: The molecular formula of pyrrolidine hydrochloride is C4H10ClN, and its molecular weight is 107.59 g/mol.
Q6: How do structural variations within the pyrrolidine nor-lobelane analogs influence their interaction with VMAT2?
A6: The cis isomer, UKCP-110, demonstrates higher potency in inhibiting [3H]dihydrotetrabenazine binding and [3H]dopamine uptake compared to its trans isomers, UKCP-111 and UKCP-112. [] This difference highlights the importance of stereochemistry in influencing the interaction with VMAT2 and the resulting pharmacological activity. []
Q7: What is the pharmacokinetic profile of E4101, a pyrrolidine-containing dopamine DA1 receptor agonist, in dogs?
A7: Following intravenous administration, E4101 exhibits a three-compartment pharmacokinetic model with a mean residence time of 14.5 minutes and a total clearance of 78 ml/min/kg. [] Oral bioavailability is low at 3.6%, but co-administration with ascorbic acid significantly improves the area under the concentration curve (AUC), suggesting a potential strategy for enhancing its bioavailability. []
Q8: How does milnacipran, a serotonin/noradrenaline reuptake inhibitor, exert its analgesic effects in a rat model of osteoarthritis pain?
A8: Milnacipran demonstrates antinociceptive effects in the monosodium iodoacetate model of osteoarthritis pain in rats. [] This effect is mediated through a combination of descending serotonergic and noradrenergic pathways, as well as opioidergic mechanisms. [] Importantly, the activity of these pathways and milnacipran's mechanism of action vary depending on the stage of the disease model. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




